4,6-Bis(phenylamino)-1,3,5-triazin-2-ol is a chemical compound classified within the triazine family, specifically as a substituted derivative of 1,3,5-triazine. This compound features a triazine ring structure with two phenylamino groups and a hydroxyl group at the 2-position. Its molecular formula is C12H12N6O, and it has garnered interest due to its potential applications in various scientific fields.
This compound can be sourced from databases such as PubChem, where it is cataloged with the identifier CID 629324. It falls under the category of organic compounds and more specifically within the class of heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The presence of multiple functional groups makes it a subject of interest for further chemical synthesis and applications in medicinal chemistry.
The synthesis of 4,6-bis(phenylamino)-1,3,5-triazin-2-ol can be achieved through several methods:
These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 4,6-bis(phenylamino)-1,3,5-triazin-2-ol features:
The compound's structure can be represented as follows:
4,6-Bis(phenylamino)-1,3,5-triazin-2-ol can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new derivatives with enhanced properties or activities.
The mechanism of action for compounds like 4,6-bis(phenylamino)-1,3,5-triazin-2-ol often relates to their biological activity. For instance:
Research indicates that modifications to the triazine structure can enhance its efficacy against various biological targets .
Relevant analyses such as spectroscopic methods (NMR, IR) are essential for confirming structural integrity and purity during synthesis.
4,6-Bis(phenylamino)-1,3,5-triazin-2-ol has potential applications in:
The 1,3,5-triazine nucleus emerged as a privileged scaffold in anticancer drug discovery due to its synthetic versatility and capacity for multi-point functionalization. Early research exploited cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a template for constructing diversely substituted derivatives through sequential nucleophilic aromatic substitution [6]. This reactivity enabled the synthesis of compounds mimicking purine bases, allowing interaction with biological targets involved in nucleotide metabolism. The U.S. National Cancer Institute (NCI) played a pivotal role in validating triazine-based compounds through systematic screening against human tumor cell lines. Notably, molecular hybrids incorporating triazine cores with chalcone and pyrazoline moieties demonstrated broad-spectrum antiproliferative activity, with selected compounds exhibiting GI₅₀ values in the sub-micromolar range (0.422–16.6 µM) across diverse cancer types, including leukemia, colon cancer, and melanoma [1] [5]. The orthogonal chemoselectivity of cyanuric chloride—where chlorine substituents are displaced sequentially at 0°C, room temperature, and elevated temperatures—provided a strategic platform for generating targeted libraries against oncological targets [6].
Table 1: Anticancer Activity of Select 1,3,5-Triazine Derivatives
Compound Structure | NCI Testing Panel | Potency Range (GI₅₀, µM) | Key Targets |
---|---|---|---|
Triazine-chalcone hybrids | 60 human cancer cell lines | 0.422 – 14.9 µM | Tubulin polymerization, DNA synthesis |
Triazine-pyrazoline hybrids | 58 human tumor cell lines | 0.569 – 16.6 µM | Thymidylate synthase, Rad6B |
Morpholine-functionalized triazines | Colorectal cancer cell lines | 5.85 µM (IC₅₀) | PI3Kα/mTOR, DHFR |
The strategic incorporation of bis(phenylamino) motifs at the 4 and 6 positions of the triazine ring significantly enhanced target affinity and selectivity in anticancer agents. This substitution pattern evolved through systematic structure-activity relationship (SAR) studies, which revealed that phenylamino groups conferred optimal π-stacking interactions with hydrophobic enzyme pockets while modulating electron density across the triazine core [2] [5]. Synthetic methodologies advanced substantially from energy-intensive conventional heating to green chemistry approaches:
These advancements addressed key limitations of traditional triazine synthesis, such as excessive energy consumption, prolonged reaction times (up to 5 days), and poor atom economy. The bis(phenylamino) configuration also improved drug-likeness parameters, as evidenced by biomimetic chromatography data showing optimized lipophilicity (log P) and membrane permeability for derivatives like 4,6-bis(p-methylphenylamino)-1,3,5-triazin-2-amine [3].
Table 2: Synthetic Methodologies for Bis(phenylamino)triazines
Method | Conditions | Reaction Time | Yield (%) | Green Metrics Advantages |
---|---|---|---|---|
Conventional heating | Reflux in organic solvents, 70–100°C | 5–48 hours | 50–75 | High E-factor, poor atom economy |
Microwave irradiation | TBAB/DMF, 150–300 W | 150 seconds | 80–88 | 90% energy reduction |
Ultrasound-assisted | H₂O/Na₂CO₃/TBAB, 70% amplitude | ≤5 minutes | 75–96 | Solvent-free or aqueous media |
The introduction of a hydroxyl group at the 2-position of 4,6-bis(phenylamino)-1,3,5-triazine markedly influenced pharmacological behavior through multiple mechanisms. This functionality:
The hydroxyl group also enabled further molecular diversification via O-alkylation or metal coordination, expanding medicinal chemistry applications. In chalcone-triazine hybrids, the presence of 2-hydroxyl substituents correlated with enhanced potency against colorectal adenocarcinoma (SW480/SW620), where compound 11 exhibited IC₅₀ = 5.85 µM—outperforming 5-fluorouracil [2]. Quantum chemical calculations confirmed intramolecular H-bonding between the 2-hydroxyl and adjacent nitrogen, stabilizing a planar conformation optimal for intercalation into DNA or enzyme active sites [4] [5].
Table 3: Impact of 2-Hydroxyl Substitution on Triazine Bioactivity
Biological Activity | 2-Hydroxyl Triazine Derivatives | Chloro-Substituted Analogs | Activity Enhancement |
---|---|---|---|
Antiproliferative activity (IC₅₀) | 5.85 µM (SW480 cells) | >20 µM | 3.4-fold improvement |
ERα binding affinity (ΔG) | −9.2 kcal/mol | −7.1 kcal/mol | 30% increase |
Aqueous solubility (log S) | −3.8 | −5.2 | 25-fold increase |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2